molecular formula C11H10FN3O2 B3173833 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 950276-33-2

1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3173833
CAS No.: 950276-33-2
M. Wt: 235.21 g/mol
InChI Key: SQPNKVWYCKNHRL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorinated aromatic ring, and a carboxylic acid functional group. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, biological activity, and lipophilicity, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The triazole ring can participate in coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and triazole moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group on the triazole ring, which may influence its chemical properties and applications.

    1-(4-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole: Lacks the carboxylic acid group, impacting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-6-5-8(12)3-4-9(6)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNKVWYCKNHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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